REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][C:5]([OH:7])=O)[CH3:2].[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([CH3:18])=[C:13]([N:15]=[C:16]=[S:17])[CH:14]=1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([CH3:18])=[C:13]([N:15]2[C:5](=[O:7])[CH2:4][N:3]([CH2:1][CH3:2])[C:16]2=[S:17])[CH:14]=1
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Name
|
|
Quantity
|
9.23 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC(=O)O
|
Name
|
|
Quantity
|
9.18 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(C1)N=C=S)C
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
250 mL
|
Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 18 hours
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in ethyl acetate (400 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with 1N HCl (2×300 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
was achieved through crystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)N1C(N(CC1=O)CC)=S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |